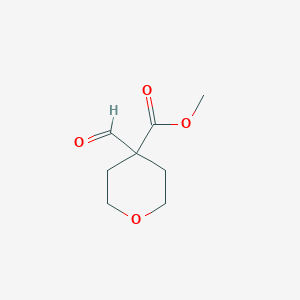
Methyl 4-formyltetrahydro-2H-pyran-4-carboxylate
Overview
Description
“Methyl 4-formyltetrahydro-2H-pyran-4-carboxylate” is a chemical compound with the molecular formula C8H12O4 . It has a molecular weight of 172.18 and is also known as "Methyl 4-Formyloxane-4-carboxylate" . This compound is a versatile chemical compound that holds immense potential in scientific research.
Synthesis Analysis
The synthesis of “this compound” involves two stages . In the first stage, 4,4-dimethyl dihydro-2H-pyran-4,4 (3H)-dicarboxylate is reacted with diisobutylaluminium hydride in dichloromethane and toluene at -78℃ for 3.5 hours . In the second stage, the mixture is quenched with water and ammonium chloride . The mixture is then allowed to warm to room temperature and filtered through a pad of celite . The filtrate is washed with water and dried over sodium sulfate and concentrated in vacuo to give an oil . The residual oil is purified by silica gel column chromatography (hexane/ethylacetate 5:1) to afford 2.14 g (64%) of the title compound as a colorless oil .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H12O4/c1-11-7 (10)8 (6-9)2-4-12-5-3-8/h6H,2-5H2,1H3 . This code provides a unique representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
“this compound” is a liquid . It is stored in an inert atmosphere and in a freezer under -20C . The compound is soluble, with a solubility of 16.5 mg/ml or 0.0959 mol/l .Scientific Research Applications
Electrochemical Reactions and Synthesis Pathways
Methyl 3-formylcyclobutene-3-carboxylate's thermolysis leads to methyl (2H)-pyrane-5-carboxylate formation, confirming theoretical predictions about ester and formyl groups' control in cyclobutene electrocyclic reactions (Niwayama & Houk, 1992). Moreover, microwave-assisted liquid-phase synthesis utilizing functional ionic liquid as a soluble support has been developed for creating methyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylate, highlighting a method that provides target compounds in good yields and high purities without chromatographic purification (Fengping Yi, Yanqing Peng, & G. Song, 2005).
Structural and Spectral Investigations
Research has also focused on the structural and spectral analysis of pyrazole-4-carboxylic acid derivatives. For instance, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid has undergone thorough experimental and theoretical studies, offering insights into its chemical structure and properties through methods like NMR, FT-IR spectroscopy, and X-ray diffraction technique. These investigations reveal the compound's potential in various biological and chemical applications (S. Viveka et al., 2016).
Green Chemistry Approaches
A green and efficient one-pot, four-component synthesis method in water has been described for producing methyl 6-amino-5-cyano-4-aryl-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylates. This catalyst-free, atom-economical method does not involve tedious work-up or purification, presenting an environmentally friendly approach to synthesizing target compounds (A. M. Zonouz, I. Eskandari, & H. Khavasi, 2012).
Safety and Hazards
The safety information for “Methyl 4-formyltetrahydro-2H-pyran-4-carboxylate” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), and H227 (Combustible liquid) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
methyl 4-formyloxane-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-11-7(10)8(6-9)2-4-12-5-3-8/h6H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOBOBPXYVZPVJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCOCC1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

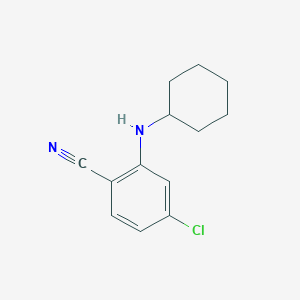
![3-(4-Methoxyphenyl)-7-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yloxy)chromen-4-one](/img/structure/B2653286.png)
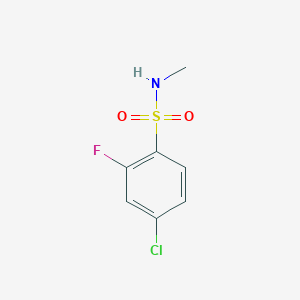
![N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]furan-2-carboxamide](/img/structure/B2653289.png)
![3-[4-(Naphthalen-2-yl)-1,3-thiazol-2-yl]pyridine](/img/structure/B2653291.png)

![N1-(3-chlorophenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2653299.png)
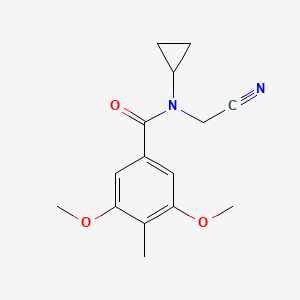
![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 3-(1,3-benzothiazol-2-yl)propanoate](/img/structure/B2653302.png)
![[(3,4-Dichlorophenyl)methyl][3-(dimethylamino)propyl]amine](/img/structure/B2653303.png)
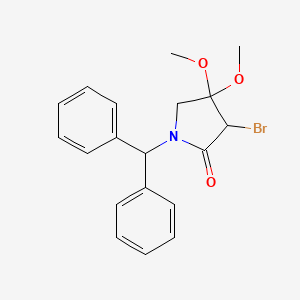
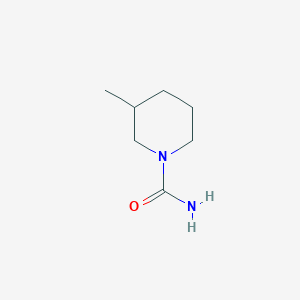
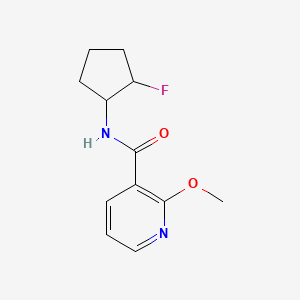
![4-(pyrrolidin-1-ylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide](/img/structure/B2653307.png)